4-Bromo-2-iodo-1-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

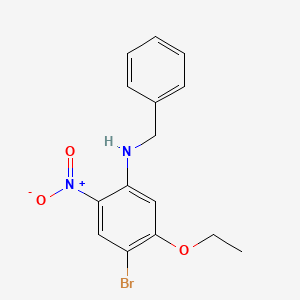

4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3BrF3I. It has a molecular weight of 350.9 g/mol . It appears as a colorless to light-red to orange liquid .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene consists of a benzene ring substituted with bromo, iodo, and trifluoromethyl groups .Physical And Chemical Properties Analysis

4-Bromo-2-iodo-1-(trifluoromethyl)benzene has a molecular weight of 350.90 g/mol. It has a XLogP3-AA value of 4.1, indicating its lipophilicity. It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 3. It has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 349.84149 g/mol. It has a topological polar surface area of 0 Ų. It has a heavy atom count of 12 .科学的研究の応用

Halogenation and Cross-Coupling Reactions

Halogenated compounds like 4-Bromo-2-iodo-1-(trifluoromethyl)benzene are critical intermediates in organic synthesis, particularly in halogenation and cross-coupling reactions. The presence of both bromo and iodo substituents allows for diverse functionalization through various cross-coupling methodologies, enabling the synthesis of complex molecular architectures. This dual halogen presence is leveraged in the synthesis of polyalkylbenzenes and other aromatic compounds, demonstrating the compound's utility in expanding the toolbox of synthetic organic chemistry (Bovonsombat & Mcnelis, 1993).

Trifluoromethylation

The trifluoromethyl group in 4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a highly sought-after moiety in pharmaceuticals and agrochemicals due to its ability to modulate the biological activity of molecules. The synthesis of trifluoromethyl-substituted pyridines through the displacement of iodine by in situ generated (trifluoromethyl)copper demonstrates one of the compound's roles in introducing trifluoromethyl groups into aromatic systems, enhancing their pharmacokinetic properties (Cottet & Schlosser, 2002).

Lithiation and Electrophilic Substitution

The compound also serves as a precursor in selective lithiation and subsequent electrophilic substitution reactions. This process is critical for the regioselective functionalization of aromatic compounds, providing a pathway to synthesize derivatives that are otherwise challenging to obtain. Such methodologies are crucial for the development of new materials and molecules with specific electronic and structural properties (Schlosser, Porwisiak, & Mongin, 1998).

Aryne Chemistry and Functionalization

4-Bromo-2-iodo-1-(trifluoromethyl)benzene is instrumental in aryne chemistry, where its halogen substituents facilitate the generation of reactive intermediates for further functionalization. This approach is particularly valuable in synthesizing polycyclic aromatic hydrocarbons and other complex aromatic structures, broadening the scope of synthetic possibilities in organic chemistry (Schlosser & Castagnetti, 2001).

Supramolecular Chemistry

In supramolecular chemistry, the compound's halogen atoms participate in halogen...halogen interactions, contributing to the self-assembly of molecular structures. These interactions are pivotal in designing new materials with specific functionalities, such as porous materials, which have applications in catalysis, separation, and sensing (Rajput, Chernyshev, & Biradha, 2010).

Safety And Hazards

The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

特性

IUPAC Name |

4-bromo-2-iodo-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3I/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFPLTAEOHMUKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678606 |

Source

|

| Record name | 4-Bromo-2-iodo-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-iodo-1-(trifluoromethyl)benzene | |

CAS RN |

1256945-00-2 |

Source

|

| Record name | 4-Bromo-2-iodo-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B572175.png)

![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)

![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)